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A comprehensive review of the impact of different beta-lactose carriers on the dissolution

profiles of various drugs reveals that the physicochemical properties of this common excipient

play a critical role in determining the rate and extent of drug release. Factors such as the

isomeric ratio (α- to β-lactose), particle size, surface morphology, and crystalline form of lactose

significantly influence dissolution behavior, offering a versatile tool for formulation scientists to

modulate drug delivery.

The choice of a suitable carrier is a cornerstone of effective oral solid dosage form

development, particularly for optimizing the dissolution of the active pharmaceutical ingredient

(API). Beta-lactose, a disaccharide widely used as a diluent and binder, exists in different

anomeric forms and grades, each imparting unique characteristics to the final formulation.

Understanding the interplay between these lactose variations and drug dissolution is

paramount for ensuring bioavailability and therapeutic efficacy.

Comparative Dissolution Data
The dissolution performance of drugs formulated with different beta-lactose carriers is

summarized below. These studies highlight the significant impact of the carrier's properties on

the drug release profile.
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Drug
Beta-Lactose
Carrier Type

Key Dissolution
Findings

Reference

Acetaminophen

Pollen-like anhydrous

lactose with varying α/

β ratios

Release rates were

lower for lactose

carriers with a high α/

β ratio. The first-order

release constant

increased with a

higher proportion of β-

lactose, which is

attributed to its greater

solubility.

[1]

Salbutamol Sulphate

Anhydrous vs. other

lactose grades

(medium, regular)

Anhydrous and

medium lactose

resulted in a more

efficient delivery, with

anhydrous lactose

providing a fine

particle fraction (FPF)

approximately two

times higher than

regular lactose in dry

powder inhaler

formulations.

[2]

Salbutamol Sulphate

& Budesonide

InhaLac® 250, 230,

and 120 (different

particle sizes)

For the hydrophilic

drug salbutamol

sulphate, the finest

carrier (InhaLac® 250)

yielded a significantly

higher FPF (44%)

compared to the

coarsest carrier

(InhaLac® 120)

(17%). The effect was

less pronounced for

[3]
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the lipophilic drug

budesonide.

Captopril & Amoxicillin

SuperTab® 21AN,

SuperTab® 24AN,

Lactopress®, Lactose

NF

SuperTab® 21AN

tablets showed much

faster dissolution

compared to the other

lactose types.

However, when

diluted with 50%

amoxicillin, the

differences in drug

dissolution between

the lactoses were

minor.

[4]

Quercetin

Highly-porous lactose

vs. conventional α-

lactose

The release rates of

quercetin from highly-

porous lactose tablets

were faster than those

from the conventional

α-lactose carrier, with

a higher loading

efficiency observed for

the porous variant

(20.3% vs. 5.2%).

[5]

Curcumin

Tablettose® 80,

FlowLac® 100,

GranuLac® 200 in S-

SNEDDS

Solid self-

nanoemulsifying drug

delivery systems (S-

SNEDDS) using these

lactose carriers

showed a significant

improvement in

curcumin solubility

compared to the

curcumin powder

alone.

[6]
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Flutamide
Spray-dried lactose

formulations

All spray-dried

formulations

significantly improved

the release of

flutamide compared to

commercial tablets.

One formulation

released 37% of the

drug in 120 minutes,

whereas the

commercial tablet only

released 11%.

[7]

Experimental Protocols
The methodologies employed in the cited studies, while specific to their research goals,

generally follow a standardized workflow for evaluating drug dissolution from beta-lactose
formulations.

Preparation of Drug-Lactose Formulations
A common method for incorporating the drug with the lactose carrier is the wet adsorption

technique. In this method, the drug (e.g., acetaminophen) is dissolved in a suitable solvent like

ethanol. This solution is then mixed with the pollen-like lactose carrier. The mixture is

subsequently centrifuged and dried using nitrogen blowing and vacuum drying to obtain the

final drug-loaded lactose powder.[1] Other methods include physical mixing for dry powder

inhaler formulations[3] and spray drying for creating formulations of poorly soluble drugs like

flutamide.[7]

Tablet Preparation and Dissolution Testing
For tablet formulations, the drug-loaded lactose powders are compressed into tablets.[1] The

dissolution testing is typically performed using a USP-compliant dissolution apparatus (e.g.,

Type II, paddle). The dissolution medium is selected to be physiologically relevant, such as

simulated gastric fluid (SGF) with a pH of 2.0 or 0.1 N hydrochloric acid buffer (pH 1.2).[1][6]

The test is conducted at a controlled temperature, usually 37°C, with a specified stirring speed
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(e.g., 60 rpm or 100 rpm).[1][6] Aliquots of the dissolution medium are withdrawn at

predetermined time intervals, filtered, and then analyzed to determine the concentration of the

dissolved drug.[1]

Analytical Methods
The quantification of the dissolved drug is frequently carried out using UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][6] For

spectrophotometric analysis, a calibration curve is generated to relate the absorbance to the

drug concentration.

Characterization of Lactose Carriers
Various analytical techniques are employed to characterize the different beta-lactose carriers

and to understand the physical state of the drug within the formulation. These include:

Differential Scanning Calorimetry (DSC): To determine the melting points and assess the

crystalline nature of the lactose and the drug.[1][6][7]

X-ray Diffraction (XRD): To analyze the crystalline structure of the materials.[1][6]

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the lactose isomers and check

for any chemical interactions between the drug and the carrier.[1][6]

Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface

morphology of the lactose carriers.[1][7]

Experimental Workflow
The logical flow of a comparative study on the dissolution profiles of drugs with different beta-
lactose carriers can be visualized as follows:
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Caption: Experimental workflow for the comparative study of drug dissolution with different

beta-lactose carriers.

In conclusion, the selection of a specific beta-lactose carrier has a profound and demonstrable

effect on the dissolution characteristics of a drug. By carefully considering the properties of the

lactose, such as its isomeric composition, particle size, and physical form, formulation scientists

can effectively engineer drug products with tailored release profiles to meet specific therapeutic

objectives. The presented data and methodologies provide a framework for the rational

selection of beta-lactose carriers in drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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